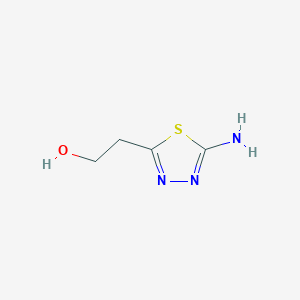

2-(5-氨基-1,3,4-噻二唑-2-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol” is a derivative of thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

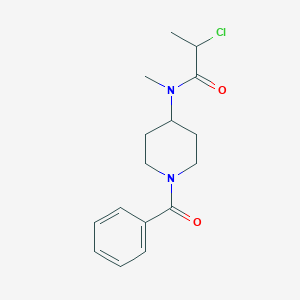

The synthesis of “2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol” derivatives can be achieved efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol” was confirmed by X-ray single crystal diffraction analysis .Chemical Reactions Analysis

“2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol” can form charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil and chloranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol” include a melting point of 188–190°C, and an IR (KBr) of 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 .科学研究应用

腐蚀抑制

研究了 2-(5-氨基-1,3,4-噻二唑-2-基)乙醇衍生物对铁金属的腐蚀抑制性能。量子化学参数和分子动力学模拟表明,这些分子可以有效防止腐蚀,理论数据与实验结果非常吻合 (Kaya 等人,2016)。

抗病毒活性

由 2-(5-氨基-1,3,4-噻二唑-2-基)乙醇合成的化合物已显示出抑制 COVID-19 主要蛋白酶的潜力,有助于抗病毒研究。通过结构引导的虚拟筛选方法,这些化合物表现出良好的对接评分,表明它们与对抗 COVID-19 相关 (Rashdan 等人,2021)。

化学合成

这些衍生物已用于合成多种化学结构,包括恶二唑和噻二唑,其方法涉及缩合和氧化键形成。这展示了它们在化学合成过程中的多功能性 (Niu 等人,2015)。

金属配合物的配体

研究表明制备了含有 2-(5-氨基-1,3,4-噻二唑-2-基)乙醇的配体,用于与 Co(II)、Ni(II) 和 Cu(II) 等金属形成配合物。这些配合物已被表征以了解它们的结构和潜在应用 (Öztürk 等人,2007)。

非共价相互作用研究

通过晶体学和分子内原子量子理论 (QTAIM) 分析,定量评估了 2-(5-氨基-1,3,4-噻二唑-2-基)乙醇衍生物中非共价相互作用的性质。这项研究有助于更深入地了解分子相互作用和稳定性 (El-Emam 等人,2020)。

液晶性质

一项专注于从 2-(5-氨基-1,3,4-噻二唑-2-基)乙醇合成具有乙基和丁基间隔基的双噻二唑的研究证明了它们的潜在液晶性质。这项研究为在材料科学和技术中使用这些化合物开辟了可能性 (Suvorova 等人,2020)。

作用机制

Target of Action

The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is the enzyme urease . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease by 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This inhibition leads to a decrease in the production of ammonia, which in turn affects the pH balance within the cells .

Result of Action

The inhibition of urease by 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol results in a decrease in the production of ammonia . This can have a significant impact on cells that rely on the urea cycle for the regulation of pH, such as Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection .

生化分析

Biochemical Properties

In terms of its biochemical properties, 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol has been found to exhibit urease inhibitory activities . The compound interacts with the enzyme urease, which is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The interaction between 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol and urease has been studied using molecular docking simulations .

Cellular Effects

The effects of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol on cells are primarily related to its interaction with urease. The conversion of urea to ammonia by urease leads to an increase in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori . By inhibiting urease, 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol can potentially affect the survival of these bacteria .

Molecular Mechanism

The molecular mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol involves its interaction with the active site of the urease enzyme . The compound has been found to exhibit great inhibitory activity, with a low IC50 value indicating high potency .

属性

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c5-4-7-6-3(9-4)1-2-8/h8H,1-2H2,(H2,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFBXGMHLCTYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904073-32-1 |

Source

|

| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2689000.png)

![2-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B2689005.png)

![5-Methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2689011.png)

![9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2689013.png)

![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)